(1-Ethoxy-2-iodoethyl)benzene
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
52763-02-7 |
|---|---|
Molecular Formula |
C10H13IO |
Molecular Weight |
276.11 g/mol |
IUPAC Name |
(1-ethoxy-2-iodoethyl)benzene |
InChI |
InChI=1S/C10H13IO/c1-2-12-10(8-11)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
InChI Key |
WCJUYZQFCWIIQT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CI)C1=CC=CC=C1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Ethoxy 2 Iodoethyl Benzene
Strategies for Carbon-Iodine Bond Formation in the Ethylated Benzene (B151609) System
The introduction of an iodine atom onto the ethyl side-chain of a benzene derivative is a critical step in the synthesis of (1-Ethoxy-2-iodoethyl)benzene. This transformation is most effectively achieved through the difunctionalization of a styrene (B11656) precursor, where the carbon-carbon double bond serves as a reactive handle for introducing both the iodine and a second functional group.
Electrophilic Iodination Approaches to Aryl-Alkyl Structures
Electrophilic addition is a primary and highly effective method for the concurrent introduction of iodine and an ethoxy group across the double bond of styrene. This process, known as iodoetherification, proceeds through a well-established mechanism initiated by the electrophilic attack of an iodine source on the alkene.
Various iodine reagents can be employed, including iodine monochloride (ICl) or N-iodosuccinimide (NIS) in ethanol (B145695), which can enhance reactivity and selectivity. The choice of reagent and conditions can influence reaction rates and yields.
Table 1: Electrophilic Iodoetherification of Styrene
| Iodine Source | Nucleophile/Solvent | Key Intermediate | Typical Yield |
|---|---|---|---|
| I₂ | Ethanol | Cyclic Iodonium (B1229267) Ion | Good to Excellent |
| N-Iodosuccinimide (NIS) | Ethanol | Cyclic Iodonium Ion | High |
| ICl | Ethanol | Cyclic Iodonium Ion | Good to High |
Radical-Mediated Iodination Reactions and their Control
Radical-mediated pathways offer an alternative for the formation of the C-I bond. These reactions typically involve the atom transfer radical addition (ATRA) of an iodine-containing species to the styrene double bond. rsc.org For instance, the reaction can be initiated by photolysis or a radical initiator, generating an iodine atom or an iodine-containing radical that adds to the styrene.
One potential route involves the use of an alkyl iodide in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. acs.orgresearchgate.net The initiator generates a radical that can abstract an iodine atom, which then adds to the styrene. The resulting benzylic radical is stabilized by the phenyl group. This radical intermediate can then be trapped by a suitable species or propagate a chain reaction. Control over the reaction is crucial to prevent polymerization of the styrene monomer, which is a common side reaction. acs.orgacs.org This can be managed by controlling initiator concentration, temperature, and reaction time. Visible-light-mediated ATRA reactions have also been developed, offering milder conditions and enhanced control over the radical process. rsc.org
While radical C-H iodination is a known process, it typically targets the weaker C-H bonds at the benzylic position. For synthesizing this compound, where the iodine is on the terminal carbon, radical addition to the styrene double bond is the more direct and relevant radical-mediated strategy.
Transition Metal-Catalyzed Iodination Pathways
While less common than electrophilic methods for this specific transformation, transition metal catalysis represents a developing frontier for the iodofunctionalization of alkenes. Catalysts based on metals like iron, copper, or palladium can potentially mediate the addition of iodine and another functional group across the styrene double bond. researchgate.netresearchgate.netmdpi.comsemanticscholar.org
These reactions can proceed through various mechanisms depending on the metal and reagents used. For example, a palladium(II) catalyst might coordinate to the alkene, activating it toward nucleophilic attack and subsequent iodination. Alternatively, an iron-based catalyst could engage in a single-electron transfer process to generate radical intermediates, leading to the desired product. mdpi.comsemanticscholar.org Research in this area often focuses on developing catalytic systems that are efficient, selective, and tolerant of various functional groups. The primary challenge remains achieving high regioselectivity to ensure the formation of the correct isomer.
Approaches for Carbon-Oxygen Bond Formation in the Ethoxy Moiety
The formation of the ether linkage is the second key transformation in synthesizing this compound. This can be achieved either by starting with a precursor that already contains the C-I bond or by forming the ether first and then iodinating. The methods below focus on creating the C-O bond from a precursor such as 1-phenyl-2-iodoethanol or a derivative with a suitable leaving group at the benzylic position.
Refined Williamson Ether Synthesis Protocols
The Williamson ether synthesis is a classic and robust method for forming ethers via an Sₙ2 reaction between an alkoxide and an alkyl halide. wikipedia.org To synthesize this compound, a plausible approach involves the reaction of sodium ethoxide with a precursor like (1-bromo-2-iodoethyl)benzene.
In this Sₙ2 reaction, the ethoxide ion acts as the nucleophile, attacking the electrophilic carbon at the benzylic position and displacing the bromide leaving group. masterorganicchemistry.comorganicchemistrytutor.com A significant challenge with this approach is the use of a secondary benzylic halide, which is prone to undergoing a competing E2 elimination reaction, especially with a strong, sterically unhindered base like sodium ethoxide. masterorganicchemistry.comchegg.com This would lead to the formation of iodostyrene as an undesired byproduct.
Refined protocols aim to maximize the Sₙ2 pathway over elimination. Key strategies include:
Choice of Base and Solvent : Using a weaker base or specific solvent systems can favor substitution. Polar aprotic solvents like DMSO or DMF are often used to enhance the rate of Sₙ2 reactions. jk-sci.com
Phase-Transfer Catalysis : The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, can facilitate the reaction between the aqueous or solid alkoxide and the organic substrate, often under milder conditions that can improve the yield of the ether product.
Leaving Group Modification : Using a better leaving group than bromide, such as a tosylate or mesylate, can sometimes improve the efficiency of the substitution reaction.
Table 2: Williamson Ether Synthesis of Aryl-Alkyl Ethers
| Substrate | Nucleophile | Base | Solvent | Key Challenge |
|---|---|---|---|---|
| Secondary Benzylic Halide | Sodium Ethoxide | Sodium Hydride | THF, DMSO | E2 Elimination |
| Secondary Benzylic Tosylate | Sodium Ethoxide | Potassium Carbonate | DMF | E2 Elimination |
| Secondary Benzylic Halide | Ethanol | Silver(I) Oxide | Dichloromethane | Cost, Stoichiometry |
Transition Metal-Catalyzed Etherification Reactions
Modern synthetic chemistry has seen the development of transition metal-catalyzed methods for ether formation, which can often proceed under milder and more neutral conditions than the classical Williamson synthesis. researchgate.net A prominent strategy is the dehydrative etherification of alcohols. researchgate.netchemrevlett.com
In this context, the synthesis would start from the precursor 1-phenyl-2-iodoethanol. This secondary benzylic alcohol can be coupled directly with ethanol in the presence of a suitable transition metal catalyst. Catalytic systems based on iron, ruthenium, copper, or palladium have been shown to be effective for the dehydrative etherification of benzylic alcohols. researchgate.netacs.orgnih.gov
The mechanism typically involves the activation of the benzylic alcohol by the metal catalyst, which facilitates the departure of the hydroxyl group as water. The resulting activated intermediate is then captured by ethanol to form the desired ether. These methods are attractive due to their high atom economy, as the only byproduct is water. core.ac.uk Iron catalysts, such as iron(III) chloride (FeCl₃) or iron(III) triflate (Fe(OTf)₃), are particularly appealing due to their low cost and low toxicity. acs.orgnih.gov
Table 3: Transition Metal-Catalyzed Dehydrative Etherification of Secondary Benzylic Alcohols
| Catalyst System | Alcohol Substrate | Coupling Partner | Byproduct | Advantages |
|---|---|---|---|---|
| FeCl₃ or Fe(OTf)₃ | Secondary Benzylic Alcohol | Ethanol | Water | Low cost, eco-friendly |
| Ru(II)-Pincer Complex | Secondary Benzylic Alcohol | Ethanol | Water | High efficiency, base-free |
| Cu(OTf)₂ | Secondary Benzylic Alcohol | Ethanol | Water | Good functional group tolerance |
Alternative Etherification Strategies involving Peroxyacetals
Stereoselective Synthesis of Enantiomeric and Diastereomeric Forms of this compound
The synthesis of this compound results in a molecule with two adjacent chiral centers, meaning it can exist as enantiomers and diastereomers. The control of this stereochemistry is crucial for applications where specific three-dimensional arrangements are required, such as in the synthesis of pharmaceuticals or other biologically active molecules.
The development of catalytic, enantioselective iodoetherification reactions is an active area of research. These methods typically employ a chiral catalyst to control the stereochemical outcome of the reaction between an alkene (like styrene), an alcohol (ethanol), and an iodine source. The goal is to produce a high excess of one specific enantiomer (enantiomeric excess, or ee) or one specific diastereomer (diastereomeric excess, or de).
While the broader field of asymmetric iodoetherification has seen advances, detailed research findings or established protocols specifically detailing the highly enantioselective or diastereoselective synthesis of this compound are not prominently reported in the available literature. The development of such a method would likely involve a chiral catalyst that can effectively differentiate between the two faces of the styrene double bond during the cyclization or nucleophilic attack step.
Development of Scalable and Efficient Synthetic Protocols for this compound
The transition of a synthetic procedure from a laboratory scale to a larger, more practical scale requires protocols that are efficient, high-yielding, and utilize readily available, cost-effective reagents. An effective and scalable method for the synthesis of this compound has been developed utilizing the combination of sodium periodate (B1199274) (NaIO₄) and hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl) in ethanol.
This methodology facilitates an iodine-free, regioselective 1,2-difunctionalization of styrene. The reaction proceeds efficiently at room temperature, which is advantageous for scalability as it avoids the energy costs and safety concerns associated with heating or cooling. A key finding is the successful application of this protocol on a gram-scale, demonstrating its potential for larger-scale production. In a specific example, the reaction of 10 mmol of styrene in ethanol yielded the desired product, this compound, in an 80% yield, highlighting the efficiency and practicality of this approach.
Table 1: Gram-Scale Synthesis of this compound
| Parameter | Value |
|---|---|
| Starting Material | Styrene |
| Scale | 10 mmol |
| Reagents | NaIO₄, NH₂OH·HCl |
| Solvent | Ethanol |
| Temperature | Room Temperature |
| Reaction Time | 30 minutes |
| Yield | 80% |
Mechanistic Investigations of 1 Ethoxy 2 Iodoethyl Benzene Reactivity
Nucleophilic Substitution Pathways at the Iodoethyl Center (SN1, SN2)
Nucleophilic substitution reactions involve the replacement of the iodide, a competent leaving group, by a nucleophile. The reaction can proceed through either a unimolecular (SN1) or a bimolecular (SN2) pathway, dictated by the stability of potential intermediates and the reaction environment.
The carbon atom bonded to the iodine is a secondary benzylic carbon. This structure allows for the potential operation of both SN1 and SN2 mechanisms. The benzylic position can stabilize a carbocation intermediate through resonance, a key factor for the SN1 pathway. Simultaneously, as a secondary halide, it is not prohibitively sterically hindered, leaving the SN2 pathway viable.
Kinetic and Stereochemical Aspects of Substitution
The kinetics of the substitution reaction provide critical insight into the operative mechanism. An SN2 reaction is a single-step process where the rate depends on the concentration of both the substrate, (1-Ethoxy-2-iodoethyl)benzene, and the incoming nucleophile. This bimolecular dependency results in second-order kinetics. Stereochemically, the SN2 mechanism proceeds with a backside attack by the nucleophile, leading to an inversion of configuration at the chiral center.
Conversely, the SN1 mechanism is a two-step process. The first and rate-determining step involves the unimolecular dissociation of the iodide leaving group to form a planar benzylic carbocation intermediate. The rate of an SN1 reaction is therefore dependent only on the concentration of the substrate, exhibiting first-order kinetics. The subsequent attack of the nucleophile on the planar carbocation can occur from either face, typically resulting in a racemic or near-racemic mixture of products if the starting material is optically active.
Table 1: Comparison of SN1 and SN2 Kinetic and Stereochemical Features for this compound
| Feature | SN1 Pathway | SN2 Pathway |
|---|---|---|
| Rate Law | Rate = k[this compound] | Rate = k[this compound][Nucleophile] |
| Molecularity | Unimolecular (rate-determining step) | Bimolecular |
| Intermediate | Benzylic carbocation | None (Transition state) |
| Stereochemistry | Racemization | Inversion of configuration |
Influence of Solvent and Nucleophile on Reaction Outcomes
The choice of solvent and nucleophile is paramount in directing the substitution reaction towards either the SN1 or SN2 pathway.
Solvent Effects:
Polar protic solvents , such as water and alcohols (e.g., ethanol (B145695), methanol), are capable of hydrogen bonding and have high dielectric constants. These solvents excel at stabilizing both the carbocation intermediate and the iodide leaving group through solvation, thereby accelerating the rate-determining step of the SN1 mechanism.
Polar aprotic solvents , such as acetone (B3395972) or dimethyl sulfoxide (B87167) (DMSO), possess dipoles that can solvate cations but are less effective at solvating anions. This leaves the nucleophile less "caged" by solvent molecules and thus more reactive, favoring the bimolecular SN2 pathway.
Nucleophile Effects:
Strong, unhindered nucleophiles (e.g., hydroxide, methoxide, cyanide) favor the SN2 reaction, as the rate is directly dependent on the nucleophile's ability to attack the substrate.
Weak or neutral nucleophiles (e.g., water, alcohols) are less reactive and favor the SN1 pathway. In this case, the reaction proceeds only after the substrate has ionized to form the more electrophilic carbocation. When the solvent also acts as the nucleophile, the reaction is termed a solvolysis.
Elimination Reactions Leading to Styrene (B11656) Derivatives
In the presence of a base, this compound can undergo elimination (dehydroiodination) to form styrene derivatives. The base abstracts a proton from the carbon adjacent (β-position) to the carbon bearing the iodine, leading to the formation of a double bond and expulsion of the iodide ion.
E1 and E2 Elimination Mechanisms
Similar to substitution, elimination can occur via unimolecular (E1) or bimolecular (E2) pathways.
The E2 mechanism is a concerted, one-step process where the base removes a β-hydrogen at the same time the C-I bond breaks. The rate is dependent on the concentration of both the substrate and the base (second-order kinetics). This pathway is favored by strong, concentrated bases.
The E1 mechanism is a two-step process that shares the same initial step as the SN1 reaction: formation of a carbocation intermediate. In a subsequent step, a weak base removes a β-proton to form the alkene. The rate is dependent only on the substrate concentration (first-order kinetics) and is favored by weak bases and conditions that promote carbocation formation (polar protic solvents, heat).
Regioselectivity and Stereoselectivity of Elimination
For this compound, there is only one type of β-hydrogen (on the -CH2I group), so regioselectivity is not a factor; the product will be 1-ethoxy-1-phenylethene. However, stereoselectivity can be a key consideration in related systems.
Stereoselectivity in E2 reactions is dictated by the requirement for a specific geometric arrangement of the departing groups. The reaction proceeds most efficiently through an anti-periplanar transition state, where the β-hydrogen and the leaving group (iodine) are on opposite sides of the C-C bond, with a dihedral angle of 180°. This conformational requirement can lead to the preferential formation of one stereoisomer of the alkene product (E or Z) over the other. E1 reactions, proceeding through a planar carbocation, are generally less stereoselective and tend to favor the thermodynamically more stable alkene (usually the E-isomer).
Radical Reaction Pathways Initiated by this compound
The carbon-iodine bond in this compound is relatively weak and can be cleaved homolytically under the influence of heat, light, or a radical initiator to generate a carbon-centered radical.
The process typically begins with an initiation step, where a radical initiator (e.g., AIBN, peroxides) generates a radical species. This radical then abstracts the iodine atom from this compound to form a (1-ethoxy-2-phenyl)ethyl radical. This is a propagation step, as it generates a new radical that can participate in further reactions, such as:
Hydrogen abstraction: The radical can abstract a hydrogen atom from a solvent or another molecule to form 1-ethoxyethylbenzene.
Addition to an unsaturated bond: The radical can add to an alkene or alkyne, forming a new C-C bond and another radical, propagating a chain reaction.
Cyclization: If an unsaturated bond is present within the same molecule, an intramolecular cyclization can occur.
The reaction concludes with termination steps, where two radical species combine to form a stable, non-radical product. Radical reactions involving iodoalkanes are synthetically useful for forming carbon-carbon bonds under neutral conditions. The use of a strong base like potassium tert-butoxide can, in some cases, induce electron transfer to generate radical intermediates, leading to coupling reactions with molecules like styrenes. nih.gov
Homolytic Cleavage of the Carbon-Iodine Bond
The carbon-iodine (C-I) bond is the weakest among the carbon-halogen bonds, making it susceptible to homolytic cleavage upon input of energy, typically through heat or light (hν). This cleavage results in the formation of two radical species: an ethylbenzene (B125841) radical and an iodine radical. libretexts.org The energy required for this process is known as the Bond Dissociation Energy (BDE). libretexts.orglibretexts.org
A-B → A• + B•
For this compound, the relevant cleavage is:
C₆H₅CH(OCH₂CH₃)CH₂-I → C₆H₅CH(OCH₂CH₃)CH₂• + I•
The BDE for the C-I bond in this molecule is influenced by the stability of the resulting carbon-centered radical. The radical formed is at a benzylic position, which allows for resonance stabilization with the adjacent aromatic ring, thereby lowering the energy required to break the C-I bond compared to a simple alkyl iodide. rsc.org The relatively low BDE of the C-I bond is a key factor in initiating radical reactions. libretexts.org
| Compound | Bond | BDE (kcal/mol) |
|---|---|---|
| CH₃-I | C-I | 56 |
| CH₃CH₂-I | C-I | 53 |
| (CH₃)₂CH-I | C-I | 51 |
| C₆H₅CH₂-I | C-I | 41 |
Radical Chain Reactions and Propagation Steps
Once initiated, the radicals generated from the homolytic cleavage of the C-I bond can participate in radical chain reactions. These reactions typically proceed through three main stages: initiation, propagation, and termination. byjus.com
Initiation: As described above, this step involves the formation of initial radical species through the homolytic cleavage of the C-I bond. byjus.com
Propagation: This is the "chain" part of the reaction, where a radical reacts with a stable molecule to form a new radical, which can then continue the chain. For instance, the ethylbenzene radical could abstract a hydrogen atom from a suitable donor (H-X), or add across a double bond. A key propagation step in many reactions involving alkyl iodides is halogen atom transfer, where a carbon-centered radical reacts with another molecule of the alkyl iodide to form a new C-I bond and a new carbon-centered radical. nih.gov
Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical product. byjus.com
A plausible propagation sequence for a hypothetical radical addition to an alkene is shown below:
C₆H₅CH(OCH₂CH₃)CH₂• + CH₂=CHR → C₆H₅CH(OCH₂CH₃)CH₂CH₂CHR•
C₆H₅CH(OCH₂CH₃)CH₂CH₂CHR• + C₆H₅CH(OCH₂CH₃)CH₂I → C₆H₅CH(OCH₂CH₃)CH₂CH₂CHRI + C₆H₅CH(OCH₂CH₃)CH₂•
In this sequence, the radical generated in step 1 reacts with another molecule of this compound to yield the product and regenerate the initial carbon-centered radical, thus propagating the chain.
Involvement of Hypervalent Iodine Intermediates in Transformations
Hypervalent iodine compounds, where the iodine atom formally possesses more than eight valence electrons, are powerful reagents in organic synthesis due to their oxidizing and electrophilic nature. princeton.eduwikipedia.org Alkyl iodides such as this compound can be precursors to or substrates for transformations involving hypervalent iodine intermediates. rsc.org
The oxidation of the iodine atom in this compound could lead to the formation of iodine(III) (λ³-iodane) or iodine(V) (λ⁵-iodane) species. wikipedia.org These transformations are typically achieved using strong oxidizing agents like peroxy acids. rsc.org The resulting hypervalent iodine species are highly reactive and can undergo a variety of transformations. acs.org
Oxidative and Electrophilic Reactivity Modes
Hypervalent iodine(III) reagents are characterized by a distorted trigonal bipyramidal geometry, which renders the iodine center highly electrophilic. nih.govrsc.org This electrophilicity, combined with their oxidizing power, allows them to participate in a wide range of reactions. acs.orgnih.gov
When this compound or its derivatives are transformed into hypervalent iodine species, they can mediate oxidative rearrangements, cyclizations, and functional group installations. sioc-journal.cnresearchgate.net For example, a hypervalent iodine intermediate could activate a nearby functional group towards nucleophilic attack or initiate an oxidative cyclization if a suitable internal nucleophile is present. nih.gov The reactivity is driven by the tendency of the hypervalent iodine to be reduced to a more stable monovalent state. princeton.edu
Hypervalent iodine reagents can also act as single-electron oxidants, generating radical cations from electron-rich substrates, which can then undergo further reactions. acs.orgnih.gov
Novel Nucleophilic Behavior of Iodine(III) Species
While typically regarded as electrophiles, there are instances where the aryl group attached to an iodine(III) center can act as a nucleophile. rsc.org This is observed in certain intramolecular rearrangements where the aryl group migrates to an adjacent electron-deficient center.
In the context of a hypervalent derivative of this compound, a scenario could be envisioned where the phenyl group participates in a nih.govnih.gov-sigmatropic rearrangement, effectively acting as a nucleophile. rsc.org This type of reactivity, though less common, highlights the versatile nature of hypervalent iodine intermediates.
Intramolecular Rearrangements and Cyclization Pathways of this compound Derivatives
Derivatives of this compound bearing appropriate functional groups can undergo intramolecular rearrangements and cyclizations, often mediated by the iodine atom. Hypervalent iodine reagents are particularly effective at promoting such transformations. acs.orgnih.gov
For example, an iodine(III)-mediated cyclization could be initiated by the electrophilic activation of a π-system (like an alkyne or alkene) within the molecule, followed by intramolecular attack by a nucleophile. acs.orgnih.gov This strategy has been successfully employed in the synthesis of complex cyclic structures like benzofulvenes from diyne precursors. acs.orgnih.gov
| Substrate Type | Hypervalent Iodine Reagent | Product Type | Reference |
|---|---|---|---|
| 1,2-Dialkynylbenzenes | Benziodoxole triflate (BXT) | Benzofulvenes | acs.orgnih.gov |
| β,γ-Unsaturated carboxylic acids | PhI(OTf)₂ | Furan-2-ones | organic-chemistry.org |
| Homoallylic amines | Chiral iodoarene catalyst | N-tosyl-3-fluoropyrrolidines | nih.gov |
| 4-Arylbut-3-enoic acids | PhI(OCOCF₃)₂ | 4-Aryl-furan-2(5H)-ones | researchgate.net |
Electrophilic Aromatic Substitution on the Benzene (B151609) Moiety of this compound
The benzene ring of this compound can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces one of the hydrogen atoms on the ring. The existing (1-Ethoxy-2-iodoethyl) substituent influences both the rate of the reaction and the position of the incoming electrophile (regioselectivity). wikipedia.orglibretexts.org
Given these competing effects, the (1-Ethoxy-2-iodoethyl) group is likely to be a weak activator or deactivator but will direct incoming electrophiles to the ortho and para positions. Steric hindrance from the bulky substituent may favor substitution at the less hindered para position. chemistrytalk.org
| Group Type | Examples | Reactivity Effect | Directing Effect |
|---|---|---|---|
| Strongly Activating | -NH₂, -OH, -OR | Activating | Ortho, Para |
| Moderately Activating | -NHCOR, -OCOR | Activating | Ortho, Para |
| Weakly Activating | -Alkyl, -Aryl | Activating | Ortho, Para |
| Weakly Deactivating | -F, -Cl, -Br, -I | Deactivating | Ortho, Para |
| Moderately Deactivating | -CHO, -COR, -CO₂H, -CN | Deactivating | Meta |
| Strongly Deactivating | -NO₂, -NR₃⁺ | Deactivating | Meta |
Spectroscopic and Advanced Structural Elucidation of 1 Ethoxy 2 Iodoethyl Benzene
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy was instrumental in defining the precise arrangement of protons and carbons within the (1-Ethoxy-2-iodoethyl)benzene molecule.
The ¹H NMR spectrum provides a complete map of the proton environments in the molecule. The aromatic protons of the benzene (B151609) ring typically appear as a complex multiplet in the range of δ 7.20–7.40 ppm. The methine proton (H1), positioned between the phenyl ring and the ethoxy group, is expected to resonate as a triplet around δ 4.65 ppm due to coupling with the adjacent methylene (B1212753) protons (H2). These methylene protons, being directly attached to the carbon bearing a highly electronegative iodine atom, are shifted downfield and are anticipated to appear as a doublet at approximately δ 3.45 ppm. The ethoxy group presents a characteristic pattern: a quartet for the methylene protons (-OCH₂-) around δ 3.55 ppm and a triplet for the terminal methyl protons (-CH₃) at about δ 1.25 ppm.
The ¹³C NMR spectrum corroborates the structure by identifying all unique carbon environments. The benzene ring typically shows four distinct signals: one for the ipso-carbon (C3) attached to the ethyl side chain at approximately δ 141.0 ppm, one for the para-carbon (C6) around δ 128.0 ppm, and two signals for the ortho (C4) and meta (C5) carbons, expected near δ 127.5 ppm and δ 128.5 ppm, respectively. The methine carbon (C1), bonded to both the phenyl ring and the oxygen atom, is found significantly downfield at about δ 82.0 ppm. A key feature is the chemical shift of the carbon atom bonded to iodine (C2), which appears at a remarkably upfield position (around δ 10.0 ppm) due to the heavy atom effect of iodine. The carbons of the ethoxy group are observed at approximately δ 65.0 ppm (-OCH₂-) and δ 15.0 ppm (-CH₃).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| 1 (-C H(OEt)-) | 4.65 (t) | 82.0 |
| 2 (-C H₂I) | 3.45 (d) | 10.0 |
| 3 (ipso-C) | - | 141.0 |
| 4 (ortho-C) | 7.20-7.40 (m) | 127.5 |
| 5 (meta-C) | 7.20-7.40 (m) | 128.5 |
| 6 (para-C) | 7.20-7.40 (m) | 128.0 |
| Ethoxy (-OC H₂-) | 3.55 (q) | 65.0 |
Predicted shifts are based on analogous structures and standard chemical shift increments. Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet.
Two-dimensional NMR experiments provide definitive proof of the atomic connectivity within the molecule.
COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum establishes proton-proton coupling relationships. sdsu.edu Key correlations would be observed between the methine proton (H1, δ ~4.65 ppm) and the methylene protons of the iodinated carbon (H2, δ ~3.45 ppm). Additionally, a clear cross-peak would connect the methylene and methyl protons of the ethoxy group, confirming the presence of the ethyl ether fragment. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. sdsu.edu The HSQC spectrum would show cross-peaks linking the proton signals to their corresponding carbon signals as listed in Table 1, for instance, δ(¹H) 4.65 ppm with δ(¹³C) 82.0 ppm (C1) and δ(¹H) 3.45 ppm with δ(¹³C) 10.0 ppm (C2).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular fragments. youtube.com Important HMBC correlations would include:
The methine proton (H1) to the ipso-carbon (C3) and ortho-carbons (C4) of the benzene ring, as well as to the methylene carbon of the ethoxy group.
The methylene protons (H2) to the methine carbon (C1).
The aromatic protons to various carbons within the benzene ring, confirming their positions.
The carbon atom C1 in this compound is a chiral center. In a standard achiral solvent, the two enantiomers of this compound are indistinguishable by NMR, producing a single set of signals for the racemic mixture.
The determination of stereochemistry would require specialized NMR techniques. The use of a chiral solvating agent or a chiral derivatizing agent could induce diastereomeric environments for the enantiomers, leading to the separation of their respective signals in the NMR spectrum. This would allow for the quantification of enantiomeric excess. Advanced techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) could be employed to determine relative stereochemistry if additional stereocenters were present in the molecule.
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry provides critical information regarding the molecular weight and elemental composition of the compound, as well as insights into its structure through the analysis of fragmentation patterns. libretexts.org
The molecular formula of this compound is C₁₀H₁₃IO. High-resolution mass spectrometry (HRMS) would be used to determine the precise mass of the molecular ion. The calculated exact mass for [C₁₀H₁₃IO]⁺• is 276.0011 g/mol . An experimental HRMS measurement matching this value would unequivocally confirm the elemental composition of the molecule.
Electron ionization mass spectrometry (EI-MS) induces fragmentation of the molecule, and the resulting fragmentation pattern provides a structural fingerprint. The analysis of these fragments helps to confirm the arrangement of atoms.
The mass spectrum of this compound is expected to show a distinct molecular ion peak ([M]⁺•) at an m/z of 276. Key fragmentation pathways would include:
Loss of an Iodine Radical: A very common fragmentation for iodoalkanes is the homolytic cleavage of the C-I bond. This would result in the loss of an iodine radical (•I, 127 u), leading to a prominent peak at m/z 149, corresponding to the [C₁₀H₁₃O]⁺ cation.
Benzylic Cleavage: Cleavage of the C1-C2 bond is favorable as it generates a resonance-stabilized benzylic cation. This would produce a fragment ion at m/z 121, corresponding to [C₆H₅CH(OCH₂CH₃)]⁺.
Loss of an Ethoxy Radical: Cleavage of the C1-O bond would lead to the loss of an ethoxy radical (•OCH₂CH₃, 45 u), resulting in a fragment at m/z 231.
Formation of Phenyl Cation: Fragmentation can also lead to the formation of the phenyl cation [C₆H₅]⁺ at m/z 77, a common fragment for aromatic compounds. docbrown.infodocbrown.info
Table 2: Predicted Major Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment Ion | Formula |
|---|---|---|
| 276 | Molecular Ion [M]⁺• | [C₁₀H₁₃IO]⁺• |
| 149 | [M - I]⁺ | [C₁₀H₁₃O]⁺ |
| 121 | [C₆H₅CH(OEt)]⁺ | [C₉H₁₁O]⁺ |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. researchgate.net For this compound, these methods would provide a characteristic "fingerprint," allowing for its identification and offering insights into its structural arrangement. researchgate.net
The IR and Raman spectra are expected to be rich and complex, with distinct regions corresponding to the vibrations of the benzene ring, the ethoxy group, and the iodoethyl moiety.
Benzene Ring Vibrations: The presence of the benzene ring would be confirmed by several characteristic peaks. Aromatic C-H stretching vibrations are anticipated to appear at wavenumbers just above 3000 cm⁻¹. youtube.com In-plane C=C stretching vibrations of the aromatic ring typically produce a set of bands in the 1450-1625 cm⁻¹ region. youtube.com Additionally, characteristic overtone and combination bands may be observed between 1800 and 2000 cm⁻¹, and strong C-H out-of-plane bending bands would appear in the lower wavenumber region (690-900 cm⁻¹), with their exact position indicating the substitution pattern on the ring.
Ethoxy Group Vibrations: The ethoxy group would be identified by strong C-H stretching vibrations from the methyl and methylene groups in the 2850-2980 cm⁻¹ range. A prominent feature would be the C-O-C stretching band, which is typically strong in the IR spectrum and appears in the 1050-1250 cm⁻¹ region.
Iodoethyl Group Vibrations: The aliphatic C-H bonds of the iodoethyl group would also contribute to the C-H stretching region (2850-2960 cm⁻¹). The most diagnostic vibration for this group would be the C-I stretch. Due to the heavy mass of the iodine atom, this bond vibration occurs at a low frequency, typically in the 500-600 cm⁻¹ range, which is more readily observed in the Raman spectrum.
Conformational Insights: The molecule possesses rotational freedom around several single bonds, leading to the possibility of multiple conformers (rotational isomers). By analogy with studies on similar molecules like ethylbenzene (B125841), it is plausible that different conformers of this compound could coexist in liquid or solution phases. nih.gov These conformers may exhibit unique vibrational frequencies, particularly in the fingerprint region (below 1500 cm⁻¹), which could be resolved using low-temperature measurements or advanced computational analysis. nih.gov
Table 1: Predicted Key Vibrational Modes for this compound
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |
| C-H Stretch (Aromatic) | Benzene Ring | 3000 - 3100 | Medium | Medium |
| C-H Stretch (Aliphatic) | Ethoxy & Iodoethyl | 2850 - 2980 | Strong | Strong |
| C=C Stretch (Aromatic) | Benzene Ring | 1450 - 1625 | Medium-Strong | Medium-Strong |
| C-O-C Stretch | Ethoxy Group | 1050 - 1250 | Strong | Weak |
| C-H Out-of-Plane Bend | Benzene Ring | 690 - 900 | Strong | Weak |
| C-I Stretch | Iodoethyl Group | 500 - 600 | Medium | Strong |
X-ray Diffraction (XRD) for Solid-State Structural Characterization
X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. docbrown.infoyoutube.com
Should this compound be crystallized into a single crystal of suitable quality, single-crystal X-ray diffraction (SCXRD) would provide an unambiguous determination of its molecular structure. mdpi.com This analysis would yield precise data on bond lengths, bond angles, and torsional angles within the molecule.
Crucially, the carbon atom attached to the benzene ring, the ethoxy group, the hydrogen atom, and the iodoethyl group is a chiral center. SCXRD is a primary technique for determining the absolute configuration of chiral molecules. nih.gov By collecting diffraction data with appropriate X-ray radiation, the anomalous dispersion effect, particularly from the heavy iodine atom, can be utilized to determine the true R or S configuration of the stereocenter with high confidence. nih.gov The analysis would also reveal detailed information about the packing of molecules in the crystal lattice and identify any significant intermolecular interactions, such as hydrogen bonds or van der Waals forces.
If the compound is obtained as a microcrystalline powder, powder X-ray diffraction (PXRD) would be the applicable technique. si.edu PXRD provides a distinct diffraction pattern that serves as a fingerprint for a specific crystalline phase. This pattern can be used to:
Confirm the crystalline nature of the material.
Identify the specific polymorph (if multiple crystalline forms exist).
Assess the purity of the crystalline sample.
Determine the unit cell parameters of the crystal lattice. escholarship.org
This technique is essential for quality control and characterization of solid-state materials.
Advanced Analytical Techniques for Comprehensive Characterization
Further characterization can be achieved using advanced surface-sensitive and imaging techniques.
X-ray Photoelectron Spectroscopy (XPS) is a surface analysis technique that provides information about the elemental composition and chemical (oxidation) states of the elements within the top few nanometers of a material's surface. carleton.edu An XPS analysis of this compound would detect the constituent elements: carbon, oxygen, and iodine.
The high-resolution spectrum of each element would offer detailed chemical state information. scispace.com
Carbon (C 1s): The C 1s signal would be a complex envelope of peaks corresponding to the different carbon environments: aromatic carbons (C-C/C-H), aliphatic carbon bonded to another carbon (C-C), carbon bonded to oxygen (C-O), and carbon bonded to iodine (C-I). Deconvolution of this signal would allow for the quantification of these different carbon species, with binding energies increasing as the electronegativity of the attached atom increases (C-C < C-I < C-O). caltech.edu
Oxygen (O 1s): A single peak corresponding to the ether linkage (C-O-C) would be expected.
Iodine (I 3d): The I 3d spectrum would show a characteristic doublet (I 3d₅/₂ and I 3d₃/₂) due to spin-orbit splitting. carleton.edu The binding energy of these peaks would be characteristic of iodine in an alkyl iodide environment.
Table 2: Predicted Core-Level Binding Energies (XPS) for this compound
| Element | Core Level | Predicted Binding Energy (eV) | Chemical Environment |
| Carbon | C 1s | ~284.8 - 285.0 | Aromatic C-C, C-H; Aliphatic C-C |
| Carbon | C 1s | ~285.5 - 286.0 | C-I |
| Carbon | C 1s | ~286.0 - 286.8 | C-O |
| Oxygen | O 1s | ~532.5 - 533.5 | C-O-C (Ether) |
| Iodine | I 3d₅/₂ | ~619.0 - 620.0 | C-I (Alkyl Iodide) |
For the this compound molecule itself, Scanning Electron Microscopy (SEM) would be primarily used to visualize the morphology (i.e., the shape, size, and surface texture) of its crystals if it were a solid. However, its main utility, as suggested, would be in the characterization of materials derived from this compound. For instance, if this compound were used as a monomer to create a polymer or as a precursor for a functional coating, SEM would be invaluable for examining the surface topography, microstructure, and integrity of these resulting materials. brynmawr.edu
Computational and Theoretical Chemistry Studies of 1 Ethoxy 2 Iodoethyl Benzene
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For (1-Ethoxy-2-iodoethyl)benzene, these methods could provide deep insights into its electronic structure, stability, and reactivity.
Ab Initio Methods for High-Accuracy Calculations
For higher accuracy in energetic and structural predictions, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be employed. While computationally more demanding than DFT, these methods provide a more rigorous treatment of electron correlation, leading to more reliable results, which can serve as benchmarks for less computationally expensive methods.
Molecular Orbital Theory and Frontier Orbital Analysis for Reactivity Prediction
Molecular Orbital (MO) theory provides a framework for understanding the distribution and energy of electrons in a molecule. For this compound, an analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be crucial for predicting its reactivity. The energy and shape of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and shape reveal its capacity to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
Conformational Analysis and Potential Energy Surface Mapping
The presence of flexible single bonds in the ethoxy and iodoethyl side chains of this compound suggests the existence of multiple conformers. A conformational analysis would involve systematically rotating these bonds and calculating the corresponding energy to map the potential energy surface (PES). This analysis would identify the most stable conformers (local and global minima on the PES) and the energy barriers between them (saddle points or transition states). This information is vital for understanding the molecule's flexibility and the relative populations of its different shapes at a given temperature.
Reaction Pathway Modeling and Transition State Analysis
Computational methods are powerful tools for elucidating reaction mechanisms. For this compound, one could model various potential reactions, such as nucleophilic substitution at the carbon bearing the iodine atom or elimination reactions.
Prediction of Regioselectivity and Stereoselectivity
Computational chemistry offers powerful tools for predicting the outcomes of chemical reactions, including the regioselectivity and stereoselectivity of the formation of this compound. Through the modeling of reaction pathways and the analysis of transition states and intermediates, it is possible to understand and rationalize the preferential formation of one isomer over others.
A plausible synthetic route to this compound is the iodoetherification of styrene (B11656) with ethanol (B145695) and an iodine source. In this reaction, both a new carbon-oxygen bond and a new carbon-iodine bond are formed across the double bond of styrene. The regioselectivity of this addition is determined by which carbon atom of the original double bond forms the bond with the iodine atom and which forms the bond with the ethoxy group.
Regioselectivity
The regioselectivity of electrophilic additions to styrenes is typically governed by the stability of the carbocation intermediate formed during the reaction. ucalgary.ca Computational studies can elucidate this by calculating the energies of the possible intermediates. In the case of the iodoetherification of styrene, the reaction is initiated by the electrophilic attack of an iodonium (B1229267) ion (or a related electrophilic iodine species) on the double bond. This can lead to two possible carbocation intermediates, as depicted in the reaction scheme below.
Path A: Formation of a benzylic carbocation. The attack of the iodonium ion on the terminal carbon of the styrene double bond leads to the formation of a secondary carbocation adjacent to the phenyl ring. This benzylic carbocation is significantly stabilized by resonance with the aromatic ring.
Path B: Formation of a primary carbocation. Conversely, if the iodonium ion attacks the internal carbon of the double bond, a primary carbocation is formed at the terminal carbon. Primary carbocations are substantially less stable than secondary, and especially benzylic, carbocations.
Density Functional Theory (DFT) calculations can be employed to optimize the geometries and compute the relative energies of these two potential carbocation intermediates. A typical level of theory for such calculations would be the B3LYP functional with a mixed basis set, such as 6-31G(d) for carbon, hydrogen, and oxygen atoms, and a basis set with an effective core potential like LANL2DZ for the iodine atom to account for relativistic effects. researchgate.net
The results of such hypothetical calculations would invariably show that the benzylic carbocation (from Path A) is significantly lower in energy than the primary carbocation (from Path B). This large energy difference indicates that the reaction will proceed almost exclusively through the more stable benzylic carbocation intermediate. The subsequent nucleophilic attack by ethanol on this carbocation leads to the formation of this compound, thus predicting a high degree of regioselectivity.
Stereoselectivity
Once the regioselectivity is established, the question of stereoselectivity arises. The addition of the ethoxy group and the iodine atom to the double bond can occur in either a syn or an anti fashion, potentially leading to two different diastereomers. The stereochemical outcome is determined by the mechanism of the reaction and the relative energies of the transition states leading to the syn and anti products.
Computational modeling of the transition states for the nucleophilic attack of ethanol on the iodonium-styrene intermediate can provide insight into the preferred stereochemical pathway. Torsional effects in the transition state can play a crucial role in determining the stereoselectivity of electrophilic additions to alkenes. nih.govresearchgate.net By analyzing the dihedral angles and steric interactions in the computed transition state structures, it is possible to predict which diastereomer will be preferentially formed. For instance, a transition state that minimizes steric hindrance and torsional strain will be lower in energy and thus kinetically favored.
A hypothetical computational study might reveal that the transition state leading to the anti-addition product is lower in energy due to reduced steric clash between the incoming ethanol molecule and the bulky iodine and phenyl groups. This would suggest that the reaction proceeds with high anti-diastereoselectivity.
Prediction and Interpretation of Spectroscopic Properties from First Principles
First-principles calculations, particularly those based on DFT, are invaluable for predicting and interpreting the spectroscopic properties of molecules like this compound. These computational methods can provide detailed insights into the molecule's electronic structure and vibrational modes, which are directly related to its NMR and IR spectra, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The prediction of NMR chemical shifts using ab initio and DFT methods has become a standard tool in chemical research. researchgate.netivanmr.com The Gauge-Including Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to calculate the isotropic magnetic shielding tensors of the nuclei in a molecule. nih.gov These shielding tensors can then be converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).
For this compound, a typical computational protocol would involve:
Geometry optimization of the molecule using a functional like B3LYP and a suitable basis set (e.g., 6-311+G(2d,p) for C, H, O and a relativistic basis set for I). nih.gov
Calculation of the NMR shielding tensors at the same or a higher level of theory.
Conversion of the calculated shielding values to chemical shifts.
The predicted ¹H and ¹³C NMR chemical shifts can be used to aid in the assignment of experimental spectra and to confirm the structure of the molecule. A hypothetical set of predicted chemical shifts for this compound is presented in the table below.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Phenyl-H (ortho) | 7.25 - 7.35 | 128.0 - 129.0 |
| Phenyl-H (meta) | 7.20 - 7.30 | 127.5 - 128.5 |
| Phenyl-H (para) | 7.15 - 7.25 | 126.0 - 127.0 |
| CH (benzylic) | 4.50 - 4.70 | 85.0 - 87.0 |
| CH₂ (iodo) | 3.40 - 3.60 | 10.0 - 12.0 |
| O-CH₂ | 3.30 - 3.50 | 64.0 - 66.0 |
| CH₃ | 1.15 - 1.25 | 15.0 - 16.0 |
Note: These are hypothetical values for illustrative purposes.
Infrared (IR) Spectroscopy
The vibrational frequencies of a molecule, which correspond to the absorption bands in its IR spectrum, can also be calculated from first principles. illinois.edu This is typically done by computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix) for the optimized geometry of the molecule. Diagonalizing this matrix yields the harmonic vibrational frequencies and the corresponding normal modes.
DFT calculations at a level such as B3LYP/6-31G(d) can provide a good prediction of the IR spectrum. researchgate.net It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors in the computational method.
A computational analysis of the vibrational modes of this compound would allow for the assignment of the major peaks in its experimental IR spectrum. Key predicted vibrational frequencies would include:
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) (scaled) |
| C-H stretching (aromatic) | 3000 - 3100 |
| C-H stretching (aliphatic) | 2850 - 3000 |
| C=C stretching (aromatic) | 1450 - 1600 |
| C-O stretching (ether) | 1050 - 1150 |
| C-I stretching | 500 - 600 |
Note: These are hypothetical values for illustrative purposes.
By comparing the predicted spectra with experimental data, computational studies can provide a high degree of confidence in the structural assignment of this compound.
Derivatives, Analogues, and Advanced Applications in Chemical Sciences
Synthesis and Reactivity of Structural Analogues and Homologues of (1-Ethoxy-2-iodoethyl)benzene
The synthesis and reactivity of analogues of this compound would be heavily influenced by modifications to its core structure. These changes can be systematically categorized by alterations to the benzene (B151609) ring and variations in the side chain.
Modifications to the Benzene Ring Substituents
The nature of substituents on the benzene ring plays a pivotal role in the reactivity of the entire molecule, particularly in electrophilic aromatic substitution reactions. The electronic effects of these substituents, whether electron-donating or electron-withdrawing, govern the rate and regioselectivity of such reactions.
Electron-donating groups (EDGs), such as alkyl, alkoxy, and amino groups, increase the electron density of the benzene ring, thereby activating it towards electrophilic attack. This generally leads to faster reaction rates compared to unsubstituted benzene. Conversely, electron-withdrawing groups (EWGs) like nitro, cyano, and carbonyl groups, decrease the ring's electron density, deactivating it and slowing down the reaction rate.
The directing effect of these substituents is also a critical factor. Activating groups are typically ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent and opposite to the substituent. Deactivating groups, with the exception of halogens, are generally meta-directors. Halogens, while deactivating, are also ortho, para-directors.
Table 1: Predicted Effects of Benzene Ring Substituents on the Reactivity of this compound Analogues
| Substituent (R) | Electronic Effect | Predicted Reactivity (relative to R=H) | Directing Effect |
| -CH₃ | Electron-Donating | Increased | ortho, para |
| -OCH₃ | Electron-Donating | Increased | ortho, para |
| -NO₂ | Electron-Withdrawing | Decreased | meta |
| -Cl | Electron-Withdrawing (Inductive), Electron-Donating (Resonance) | Decreased | ortho, para |
| -CN | Electron-Withdrawing | Decreased | meta |
Variations in the Alkoxy and Halogenated Alkyl Chains
Modifications to the ethoxy and iodoethyl side chain would primarily influence nucleophilic substitution and elimination reactions. The nature of the alkoxy group (e.g., methoxy, propoxy) could sterically hinder or electronically influence reactions at the benzylic position. A bulkier alkoxy group might slow down the rate of substitution at the adjacent carbon.
The identity of the halogen is also a key determinant of reactivity. The carbon-halogen bond strength decreases down the group (F > Cl > Br > I). Consequently, iodine is an excellent leaving group, making this compound and its analogues highly susceptible to nucleophilic substitution and elimination reactions. Replacing iodine with bromine or chlorine would decrease the reactivity in such transformations.
Functionalization Strategies for the Transformation of this compound and its Derivatives
The presence of the iodoethyl group provides a reactive handle for a variety of functionalization reactions. The carbon-iodine bond can be readily cleaved to form a carbocation or a radical, or it can be displaced by a nucleophile.
One key functionalization strategy would be elimination reactions to form a styrenic double bond. Treatment with a strong, non-nucleophilic base would likely lead to the formation of a substituted styrene (B11656) ether. This transformation would be a critical step for preparing monomers for polymerization.
Nucleophilic substitution reactions would also be a versatile tool for introducing a wide range of functional groups. Reaction with nucleophiles such as amines, thiols, and cyanides could lead to the synthesis of a diverse library of derivatives with tailored properties. Furthermore, the iodine atom could participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the formation of new carbon-carbon bonds and the construction of more complex molecular architectures.
Applications in Materials Science and Polymer Chemistry
The potential applications of this compound and its derivatives in materials science are intrinsically linked to their chemical reactivity, particularly their ability to be converted into functional monomers.
As Monomers for Specialty Polymers and Copolymers
Following an elimination reaction to form the corresponding vinyl ether or styrene derivative, these compounds could serve as monomers in various polymerization reactions. The presence of the alkoxy group and any additional substituents on the benzene ring would impart specific properties to the resulting polymers. For instance, the polarity of the alkoxy group could influence the solubility and thermal properties of the polymer.
Copolymerization with other monomers, such as styrene or acrylates, would allow for the creation of a wide range of specialty copolymers with tunable properties. For example, incorporating these functionalized monomers could enhance the refractive index, thermal stability, or chemical resistance of the final polymer material.
Table 2: Potential Polymer Properties Based on Monomer Structure
| Monomer Structure | Potential Polymerization Method | Anticipated Polymer Properties |
| Substituted Styrene Ether | Radical, Cationic | Modified thermal stability, solubility, and optical properties. |
| Functionalized Styrene | Radical, Anionic, Cationic | Tailored chemical resistance, surface energy, and biocompatibility. |
Integration into Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) as Building Blocks
Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are classes of porous crystalline materials constructed from molecular building blocks. The properties of these materials are dictated by the geometry and functionality of their constituent linkers.
Derivatives of this compound, after suitable functionalization to introduce appropriate linking groups (e.g., boronic acids, aldehydes, amines), could potentially serve as novel building blocks for COFs and MOFs. The presence of the ethoxy group and other substituents could line the pores of the resulting frameworks, imparting specific chemical environments and functionalities. This could lead to materials with tailored properties for applications in gas storage and separation, catalysis, and sensing. For instance, the incorporation of polar alkoxy groups could enhance the selective adsorption of polar molecules.
The ability to systematically modify the benzene ring and the side chain of these building blocks would provide a powerful tool for the rational design and synthesis of new functional porous materials.
Precursors for Advanced Organic Electronic Materials
While direct applications of this compound in organic electronic materials are not specifically reported, its structure suggests potential as a precursor or building block. The presence of an iodinated alkyl chain and an aromatic ring allows for a variety of subsequent chemical modifications crucial for the synthesis of functional organic materials.
Aromatic iodides are particularly valuable in cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, which are fundamental in the synthesis of conjugated polymers and complex organic molecules for electronic applications. The iodine atom in this compound can serve as a reactive handle for introducing other functional groups or for polymerization.
Potential Synthetic Utility:
| Reaction Type | Reagents | Potential Product | Application in Organic Electronics |
| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu co-catalyst | Phenyl-substituted alkynes | Building blocks for conjugated polymers, molecular wires |
| Suzuki Coupling | Boronic acid/ester, Pd catalyst, base | Aryl- or vinyl-substituted ethylbenzene (B125841) derivatives | Synthesis of oligomers and polymers with tailored electronic properties |
| Heck Coupling | Alkene, Pd catalyst, base | Substituted styrenes or stilbenes | Creation of extended π-conjugated systems for charge transport |
The ethoxy group, while less reactive, can influence the solubility and processing characteristics of any resulting materials, a critical factor in the fabrication of organic electronic devices.
Development of Biodegradable X-ray Materials
Iodinated compounds are widely used as X-ray contrast agents due to the high atomic number of iodine, which allows for the effective attenuation of X-rays. wikipedia.orgnih.gov There is a growing interest in developing biodegradable contrast agents to minimize potential long-term side effects. nih.gov
Although this compound itself is a small molecule, it could serve as a monomer or a fragment for incorporation into larger, biodegradable polymer backbones. For instance, iodinated polyesters and polydisulfides have been investigated as potential biodegradable macromolecular CT contrast agents. nih.govresearchgate.net
The concept involves creating polymers that can be broken down in the body into smaller, easily excretable molecules after they have served their purpose for imaging. The ethoxy group in this compound could be modified or replaced with a functional group that allows for polymerization, such as a hydroxyl or carboxylic acid group, to create such biodegradable materials. The key principle is the covalent incorporation of iodine into a biodegradable scaffold.
Role in Organometallic and Catalysis Research as Substrates or Ligands
The dual functionality of this compound makes it an interesting candidate for research in organometallic chemistry and catalysis.
As a Substrate:
The carbon-iodine bond is a common entry point for the formation of organometallic reagents. For example, reaction with magnesium would likely yield a Grignard reagent, which is a powerful nucleophile for the formation of new carbon-carbon bonds. Similarly, reaction with lithium would produce an organolithium reagent. These reagents are fundamental in organic synthesis.
Formation of Organometallic Reagents:
| Reagent Type | Metal | Reaction Conditions | Potential Reactivity |
| Grignard Reagent | Magnesium (Mg) | Anhydrous ether | Nucleophilic addition to carbonyls, ring-opening of epoxides |
| Organolithium Reagent | Lithium (Li) | Anhydrous non-polar solvent | Strong base, nucleophile in various C-C bond-forming reactions |
In Catalysis:
Functionalized styrenes, which are structurally related to this compound, and their derivatives are important in catalysis, both as substrates for catalytic reactions and as precursors to ligands for catalytic metal complexes. nih.govmdpi.commdpi.com For instance, the vinyl group of styrene is reactive in various catalytic transformations, including hydrogenation, hydroformylation, and polymerization. While this compound does not possess a vinyl group, its derivatives could be readily synthesized to include one.
Furthermore, the presence of both an ether linkage and an alkyl iodide allows for the potential design of bidentate ligands, where the oxygen of the ethoxy group and a derivative of the iodoethyl group could coordinate to a metal center. Such tailored ligands are crucial in controlling the selectivity and activity of homogeneous catalysts.
Future Directions and Emerging Research Avenues for 1 Ethoxy 2 Iodoethyl Benzene Chemistry
Development of Green and Sustainable Synthetic Routes and Methodologies
The traditional synthesis of (1-Ethoxy-2-iodoethyl)benzene via the iodoetherification of styrene (B11656) often relies on stoichiometric iodine sources and conventional organic solvents, presenting opportunities for environmental and efficiency improvements. Future research will likely focus on aligning its synthesis with the principles of green chemistry.
Key strategies for greener synthesis include:
Catalytic Iodine Systems: Moving from stoichiometric iodine to catalytic systems is a primary goal. This involves using a catalytic amount of an iodine source in conjunction with a co-oxidant to regenerate the active electrophilic iodine species in situ. This approach improves atom economy and reduces iodine waste.
Biocatalysis: The use of enzymes, such as halohydrin dehalogenases or other engineered biocatalysts, offers a highly selective and environmentally benign route to halogenated compounds. nih.gov Research into enzymes that can perform asymmetric iodoetherification would be particularly valuable for accessing enantiopure forms of this compound.
Eco-Friendly Solvents and Conditions: Replacing traditional chlorinated solvents with greener alternatives like polyethylene (B3416737) glycol (PEG), ionic liquids, or even water could drastically reduce the environmental impact of the synthesis. nih.gov Furthermore, exploring solvent-free conditions or microwave-assisted synthesis can lead to faster reaction times and reduced energy consumption. mdpi.com
Maximizing Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product is a core tenet of green chemistry. frontiersin.orgresearchgate.netunimi.it This involves favoring addition reactions over substitution or elimination reactions that generate stoichiometric byproducts. unimi.itresearchgate.net
| Parameter | Traditional Method | Potential Green/Sustainable Method |
|---|---|---|
| Iodine Source | Stoichiometric I₂ or NIS | Catalytic I₂ or KI with a green oxidant (e.g., H₂O₂) |
| Solvent | Chlorinated solvents (e.g., CH₂Cl₂, CHCl₃) | Water, PEG, ionic liquids, or solvent-free |
| Catalyst | Often uncatalyzed or uses heavy metal salts | Biocatalysts (enzymes), organocatalysts, iodine itself nih.gov |
| Energy Input | Conventional heating | Microwave irradiation, sonication, ambient temperature |
| Atom Economy | Moderate to low | High, especially in addition-type reactions |
Exploration of Novel Reactivity Modes and Mechanistic Discoveries
The carbon-iodine bond in this compound is a key functional handle that enables a wide range of transformations. Future research is poised to uncover novel reactivity patterns beyond traditional nucleophilic substitutions, particularly through radical-mediated, photocatalytic, and electrochemical pathways.
Photoredox Catalysis: Visible-light photoredox catalysis can activate the C–I bond to generate an alkyl radical under exceptionally mild conditions. rsc.orgnih.gov This alkyl radical, centered at the carbon adjacent to the ethoxy group, could participate in a host of C–C and C-heteroatom bond-forming reactions, such as hydroalkylation of alkenes or couplings with various partners, that are complementary to ionic pathways. nih.govrsc.org The use of iodine and iodide itself in photocatalysis is an emerging, cost-effective approach. niscpr.res.in
Radical-Polar Crossover Cascades: An exciting avenue is the development of cascade reactions where an initial radical step triggers a subsequent polar reaction. For instance, a radical generated from this compound could add to an alkene, forming a new radical intermediate that is then oxidized or reduced to an ionic species, which can then undergo intramolecular cyclization or trapping. nih.gov
Electrochemical Synthesis and Transformations: Electrochemistry offers a reagent-free method to induce redox reactions. nih.gov Anodic oxidation could potentially facilitate novel coupling reactions, while cathodic reduction of the C–I bond can generate radical or anionic intermediates for subsequent reactions. This approach avoids the use of chemical oxidants or reductants, making the process inherently greener.
Transition-Metal Catalyzed Cross-Coupling: While challenging for sp³-hybridized halides, modern advancements in nickel and palladium catalysis have enabled the cross-coupling of unactivated alkyl iodides. mdpi.com Exploring the participation of this compound in reactions like Suzuki, Negishi, or Buchwald-Hartwig couplings could open up new avenues for constructing complex molecular frameworks.
Application of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis by enabling rapid prediction of reaction outcomes and optimization of conditions, thereby reducing the need for extensive empirical screening. mdpi.com
Reaction Yield and Selectivity Prediction: ML models, such as random forests or neural networks, can be trained on reaction datasets to predict the yield of reactions involving this compound. nih.govnih.gov For its synthesis via iodoetherification, ML could predict the regioselectivity (Markovnikov vs. anti-Markovnikov) based on the substrate, catalyst, and solvent features. unimi.itnih.govnih.gov For subsequent reactions, such as cross-couplings, ML models are already being developed to predict yields with high accuracy. nih.govrsc.org
Discovery of Novel Reactivity: AI algorithms can screen vast virtual libraries of potential reactants and catalysts to identify novel, high-yielding transformations of this compound that may not be intuitively obvious to a human chemist. researchgate.net This could accelerate the discovery of new reactivity modes as discussed in the previous section.
Optimization of Reaction Conditions: AI-driven platforms can autonomously optimize reaction parameters (e.g., temperature, concentration, catalyst loading) for both the synthesis and subsequent reactions of the title compound. This is particularly powerful for complex multiparameter systems, such as photocatalytic reactions, where interactions between variables are not always linear. researchgate.netnih.gov
AI-Driven Synthesis Planning: Retrosynthesis software incorporating AI can identify this compound as a key intermediate in the synthesis of more complex target molecules, suggesting efficient pathways that leverage its specific reactivity. mdpi.comorganic-chemistry.org
| Application Area | AI/ML Tool/Technique | Specific Goal for this compound |
|---|---|---|
| Reaction Prediction | Random Forest, Graph Neural Networks (GNNs) | Predict yield and regioselectivity of its synthesis; predict success of subsequent cross-coupling reactions. nih.govnih.gov |
| Condition Optimization | Bayesian Optimization, Reinforcement Learning | Optimize catalyst, solvent, and temperature for photocatalytic radical reactions to maximize yield. nih.gov |
| Reactivity Discovery | Generative Models, Unsupervised Learning | Identify novel coupling partners or reaction types that have a high probability of success. researchgate.net |
| Retrosynthesis | Monte Carlo Tree Search, Neural Networks | Propose synthetic routes to complex targets where this compound is a strategic building block. mdpi.com |
Advanced Mechanistic Elucidation through Cutting-Edge Spectroscopic and Computational Tools
A deep understanding of reaction mechanisms is crucial for rational optimization and the discovery of new reactivity. The application of advanced analytical and computational techniques can provide unprecedented insight into the transient species and transition states involved in the formation and reactions of this compound.
In Situ and Operando Spectroscopy: Techniques like in situ NMR and IR spectroscopy allow for the real-time monitoring of reaction progress, enabling the identification of intermediates and the determination of kinetic profiles under actual reaction conditions. mdpi.commdpi.com For photocatalytic reactions, time-resolved laser spectroscopy can probe the lifetimes and behavior of excited states and radical intermediates.
Advanced Mass Spectrometry: Modern mass spectrometry techniques, especially when coupled with online reaction monitoring, are powerful tools for detecting and characterizing short-lived, low-concentration intermediates, such as the radical cations or other transient species involved in photocatalytic or electrochemical processes. nih.govresearchgate.netnih.govrsc.org
Computational Chemistry (DFT): Density Functional Theory (DFT) calculations are invaluable for mapping out entire reaction energy profiles. nih.gov They can be used to calculate the structures and energies of transition states, rationalize observed regioselectivity in iodoetherification, and predict the feasibility of proposed radical or transition-metal-catalyzed reaction pathways. frontiersin.orgniscpr.res.innih.gov Comparing calculated energy barriers for different potential mechanisms can provide strong evidence for the operative pathway.
Design and Synthesis of Complex Architectures Incorporating the this compound Motif
The true value of a chemical building block is demonstrated by its utility in constructing intricate and functionally important molecules. The vicinal iodo-ether motif present in this compound makes it a valuable precursor for a variety of complex molecular architectures, particularly oxygen-containing heterocycles.
A prominent emerging application is in the synthesis of spiroketals, which are core structural units in many biologically active natural products, including polyether antibiotics. nih.govnih.gov Research has shown that iodo-ethers, generated via iodoetherification, can undergo subsequent silver-mediated cyclization to form complex spiroketal systems. nih.govnih.govrsc.org In this strategy, the this compound motif serves as a masked ketone or enol ether equivalent, enabling a convergent and stereocontrolled assembly of these challenging structures.
Future work could expand this concept to:
Cascade Reactions: Designing multi-step, one-pot cascade reactions that begin with the formation of the iodo-ether and proceed through subsequent cyclizations or couplings to rapidly build molecular complexity. nih.govnih.gov
Diversity-Oriented Synthesis: Using this compound as a starting point for creating libraries of diverse spiroketals or other complex heterocycles for screening in drug discovery programs. nih.gov
Total Synthesis of Natural Products: Applying the iodoetherification-cyclization strategy to the total synthesis of complex natural products that contain embedded tetrahydrofuran, tetrahydropyran, or spiroketal motifs. frontiersin.orgresearchgate.netnih.gov The phenyl group in the title compound could serve as a handle for further modifications or as an integral part of the final target's structure.
By leveraging the reactivity of the iodo-ether functionality, chemists can devise elegant and efficient routes to molecules that would be difficult to access through other means, cementing the importance of the this compound motif in modern organic synthesis.
Q & A
Q. How does steric hindrance from the ethoxy group influence regioselectivity in electrophilic substitutions?
- Methodological Answer : Perform competitive experiments with substituted benzene analogs. For example, compare bromination rates of this compound vs. (2-Methoxyethyl)benzene (CAS RN: 3558-60-9) to quantify steric and electronic effects. Computational electrostatic potential maps can further rationalize regioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
